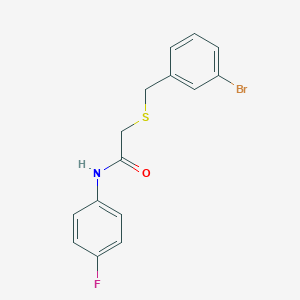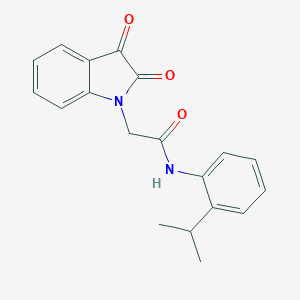
alpha-(4-Fluorophenylamino)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-Fluorophenylamino)acetophenone, also known as 4-FA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a popular research chemical that is used in scientific studies to understand its mechanism of action and physiological effects.
Mécanisme D'action
Alpha-(4-Fluorophenylamino)acetophenone acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain. It increases the levels of these neurotransmitters, which results in increased alertness, energy, and euphoria. The mechanism of action of this compound is similar to other amphetamines, such as methamphetamine and MDMA.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to decreased appetite and increased wakefulness. Additionally, it has been found to have potential neurotoxic effects, which may lead to long-term damage to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-(4-Fluorophenylamino)acetophenone in lab experiments is that it is a potent and selective releasing agent of dopamine, norepinephrine, and serotonin. This makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, one limitation is that it has potential neurotoxic effects, which may limit its use in long-term studies.
Orientations Futures
There are several future directions for research on alpha-(4-Fluorophenylamino)acetophenone. One area of interest is the potential use of this compound in the treatment of ADHD and depression. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and its potential neurotoxic effects. Finally, more research is needed to understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a synthetic compound that belongs to the amphetamine class of drugs. It has been widely used in scientific studies to understand its mechanism of action and physiological effects. It acts as a releasing agent of dopamine, norepinephrine, and serotonin in the brain, which results in increased alertness, energy, and euphoria. While it has potential applications in the treatment of ADHD and depression, it also has potential neurotoxic effects. Further research is needed to understand the long-term effects of this compound on the brain and its potential neurotoxic effects.
Méthodes De Synthèse
The synthesis of alpha-(4-Fluorophenylamino)acetophenone involves the reaction of 4-fluoroacetophenone with ammonia, followed by reduction with sodium borohydride. This process results in the formation of this compound, which is a white crystalline powder with a melting point of 174-176°C.
Applications De Recherche Scientifique
Alpha-(4-Fluorophenylamino)acetophenone has been widely used in scientific studies as a research chemical to understand its mechanism of action and physiological effects. It has been found to have similar effects as other amphetamines, such as increased alertness, energy, and euphoria. Additionally, it has been found to have potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
Formule moléculaire |
C14H12FNO |
|---|---|
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
2-(4-fluoroanilino)-1-phenylethanone |
InChI |
InChI=1S/C14H12FNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 |
Clé InChI |
PELCOUXEDBDFTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-[(2-amino-2-oxoethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B284523.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)

![1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B284532.png)
